![molecular formula C15H10O3 B2564937 (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 139276-16-7](/img/structure/B2564937.png)
(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one
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Description
(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one (6-HBF) is a highly reactive and versatile organic compound with a wide range of applications in both organic synthesis and scientific research. 6-HBF is a member of the benzofuran family and is a valuable intermediate in the synthesis of a variety of compounds, including heterocyclic compounds and natural products. 6-HBF is also an important starting material for the synthesis of pharmaceuticals, agrochemicals, fragrances, and other specialty chemicals.
Scientific Research Applications
- Chalcone derivatives, including our compound of interest, have been investigated for their antioxidant and anti-inflammatory effects. They scavenge free radicals, protect cells from oxidative stress, and modulate inflammatory pathways. Researchers explore their potential in preventing chronic diseases and promoting overall health .
- The chalcone scaffold shows promise as an anticancer agent. Studies reveal its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. Researchers investigate specific derivatives, including our compound, for their efficacy against various cancer types .
- Chalcones exhibit antibacterial and antifungal activities. Researchers explore their potential as natural alternatives to conventional antibiotics. Our compound may inhibit microbial growth, making it relevant for combating infections and drug-resistant pathogens .
- Neuroinflammation plays a role in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Chalcone derivatives, including our compound, have shown anti-inflammatory effects in preclinical studies. Researchers investigate their potential in managing neuroinflammation and protecting neurons .
- The benzofuran moiety in our compound contributes to its photophysical properties. Researchers explore its fluorescence behavior, which can be harnessed for sensing applications. By designing chalcone-based sensors, they detect specific analytes or monitor environmental changes .
- Chalcones, when modified, can serve as natural dyes. Our compound’s benzofuran ring imparts color, making it relevant for textile dyeing, ink formulation, or even as a food colorant. Researchers investigate its stability, color intensity, and eco-friendliness .
Antioxidant and Anti-Inflammatory Properties
Anticancer Activity
Antimicrobial and Antibacterial Properties
Anti-Inflammatory Effects on Neurological Disorders
Photophysical Properties for Sensing Applications
Natural Dye and Colorant
properties
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-13(9-11)18-14(15(12)17)8-10-4-2-1-3-5-10/h1-9,16H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGIFQNPGMXJCY-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one |
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